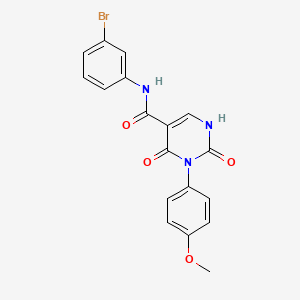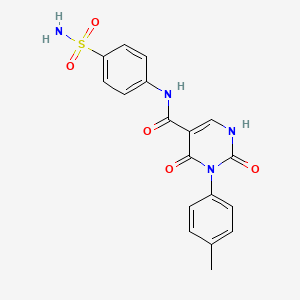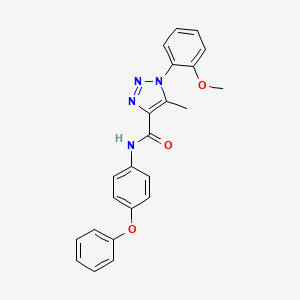![molecular formula C16H19ClN6 B11296200 N~4~-(3-chlorophenyl)-N~6~,N~6~-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11296200.png)
N~4~-(3-chlorophenyl)-N~6~,N~6~-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(3-Chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties. The presence of the chlorophenyl group and the pyrazolo[3,4-d]pyrimidine core contributes to its unique chemical and biological characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the following steps:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate and hydrazine hydrate can form the pyrazole ring, which is then fused with a pyrimidine ring through further cyclization reactions .
-
Substitution Reactions:
-
Final Product Formation: : The final compound is obtained by reacting the intermediate with appropriate reagents under controlled conditions to introduce the 3-chlorophenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) and thiols (R-SH) are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a ketone, while nucleophilic substitution of the chlorophenyl group can produce various substituted derivatives .
科学的研究の応用
N4-(3-Chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Medicine: Research focuses on its potential as an anticancer agent, with studies showing its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N4-(3-chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific protein kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation. Molecular docking studies have shown that it binds to the active site of these enzymes, preventing their normal function.
類似化合物との比較
Similar Compounds
- N4-(3-Chlorophenyl)-N6-(2-furanylmethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
- N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- N-(8-Benzyl-4-(4-chlorophenyl)-6H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzamide
Uniqueness
N4-(3-Chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethyl and methyl groups enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.
特性
分子式 |
C16H19ClN6 |
|---|---|
分子量 |
330.81 g/mol |
IUPAC名 |
4-N-(3-chlorophenyl)-6-N,6-N-diethyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H19ClN6/c1-4-23(5-2)16-20-14(13-10-18-22(3)15(13)21-16)19-12-8-6-7-11(17)9-12/h6-10H,4-5H2,1-3H3,(H,19,20,21) |
InChIキー |
XZVWVOWRECSLNU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC(=C2C=NN(C2=N1)C)NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~4~-(4-chloro-2-methylphenyl)-N~6~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11296134.png)
![2-(4-Ethoxyphenyl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B11296140.png)
![Ethyl 1-(3-methoxypropyl)-2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11296145.png)

![N-(1,3-benzodioxol-5-yl)-2-(benzylsulfanyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11296157.png)
![5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11296158.png)
![2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B11296167.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11296176.png)
![{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B11296177.png)

![N~6~-ethyl-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11296184.png)
![Ethyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11296192.png)
